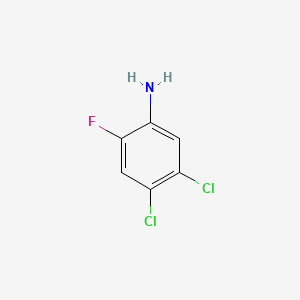

4,5-Dichloro-2-fluoroaniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,5-dichloro-2-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2FN/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHJVHVKVTUTGTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20278840 | |

| Record name | 4,5-dichloro-2-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20278840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2729-36-4 | |

| Record name | 2729-36-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10278 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-dichloro-2-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20278840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dichloro-2-fluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 4,5 Dichloro 2 Fluoroaniline

Precursor Synthesis and Derivatization Routes

The synthesis of 4,5-Dichloro-2-fluoroaniline can be approached from two primary classes of starting materials: substituted nitrobenzenes, which require reduction of the nitro group as a key step, and fluoroaniline derivatives, which are modified through halogenation and other reactions.

Synthesis from Substituted Nitrobenzenes

Routes starting from nitroaromatic compounds are common in the synthesis of anilines. The critical step is the selective reduction of the nitro functionality to an amino group, which can be achieved under various conditions.

The catalytic hydrogenation of 3,5-Dichloro-4-fluoronitrobenzene (B1581561) represents a potential pathway for synthesizing substituted anilines. This process typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst. However, research has shown that under certain conditions, this reaction can lead to reductive dechlorination in addition to the reduction of the nitro group.

One patented method details the use of 3,5-Dichloro-4-fluoronitrobenzene as a starting material to produce p-fluoroaniline. google.com In this process, the reduction is carried out in an autoclave using a Palladium-on-Carbon (Pd/C) catalyst. google.com The reaction conditions are specifically designed to not only reduce the nitro group but also to remove the two chlorine atoms from the aromatic ring. google.com While this demonstrates the utility of 3,5-Dichloro-4-fluoronitrobenzene as a precursor, the conditions result in p-fluoroaniline rather than this compound. google.com

| Parameter | Value |

| Starting Material | 3,5-Dichloro-4-fluoronitrobenzene |

| Catalyst | Pd/C (5% or 10% Pd loading) |

| Solvent | 95% aqueous solution of Ethanol, Methanol, or Isopropanol |

| Reaction Pressure | 1.0–4.0 MPa |

| Reaction Temperature | 60–120°C |

| Reaction Time | 2–5 hours |

| Product | p-Fluoroaniline |

| Yield | 62-68% |

This interactive table summarizes the reaction conditions for the reductive dechlorination of 3,5-Dichloro-4-fluoronitrobenzene to p-fluoroaniline. google.com

A multi-step pathway beginning with 1,3-Dichloro-2-fluoro-4-nitro-benzene has been developed for the synthesis of halogenated aromatic intermediates. google.com This route first involves the reduction of the nitro group to form an aniline (B41778), followed by a subsequent halogenation step. google.com

The initial step is the reduction of 1,3-Dichloro-2-fluoro-4-nitro-benzene to yield 2,4-Dichloro-3-fluoroaniline. google.com This transformation is a standard nitro-to-amine conversion. The resulting 2,4-Dichloro-3-fluoroaniline is then subjected to bromination. google.com This second step introduces a bromine atom onto the aromatic ring, yielding 6-bromo-2,4-dichloro-3-fluoro-aniline. google.com It is important to note that this specific pathway leads to a bromo-substituted dichlorofluoroaniline, not the target compound this compound. google.com This route is primarily used for preparing intermediates for certain pesticides. google.com

Routes from Fluoroaniline Derivatives

An alternative approach to synthesizing this compound involves starting with simpler fluoroaniline molecules and introducing the necessary chloro substituents through a series of reactions.

A synthetic route has been described that begins with 4-Fluoroaniline (B128567) and utilizes a sequence of reactions to build a precursor to the target molecule. researchgate.net This pathway involves protecting the amine, halogenating the ring, and then further modifying the molecule.

The key steps in this process are:

Acetylation : 4-Fluoroaniline is first reacted with acetic anhydride to protect the amino group, forming 4-fluoroacetanilide with a reported yield of 95.9%. researchgate.net

Chlorination : The 4-fluoroacetanilide is then chlorinated using sulfuryl chloride to produce 2-chloro-4-fluoroacetanilide. researchgate.net

Hydrolysis : The acetyl group is removed from 2-chloro-4-fluoroacetanilide to give 2-chloro-4-fluoroaniline, with a reported yield of 73.6%. researchgate.net

Diazotization-Sandmeyer Reaction : The amino group of 2-chloro-4-fluoroaniline is then replaced with a chlorine atom via a Sandmeyer reaction to produce 3,4-dichlorofluorobenzene, achieving a yield of 48.0%. researchgate.net

A more direct route involves the chlorination of 4-Chloro-2-fluoroaniline (B1294793). This method is advantageous as the precursor molecule already contains two of the three required halogen substituents in the correct positions. The synthesis of the 4-Chloro-2-fluoroaniline precursor itself is well-established, commonly involving the catalytic hydrogenation of 4-Chloro-2-fluoronitrobenzene using reagents like palladium on carbon (Pd/C) with hydrogen gas. nbinno.comchemicalbook.com

| Parameter | Value |

| Starting Material | 4-Chloro-2-fluoronitrobenzene |

| Catalyst | 2 wt% Pd/C |

| Solvent | Solvent-free |

| Reaction Pressure | 1 MPa (H₂) |

| Reaction Temperature | 120°C |

| Product | 4-Chloro-2-fluoroaniline |

This interactive table outlines typical conditions for the synthesis of the 4-Chloro-2-fluoroaniline precursor. chemicalbook.com

Once 4-Chloro-2-fluoroaniline is obtained, the final step is the regioselective introduction of a second chlorine atom at the C-5 position. The directing effects of the existing substituents on the aromatic ring—the ortho, para-directing amino and fluoro groups and the ortho, para-directing chloro group—all favor electrophilic substitution at the C-5 position, which is ortho to the amino group and para to the fluorine atom. This makes the direct chlorination of 4-Chloro-2-fluoroaniline a chemically favorable and direct pathway to obtaining this compound. The chlorination can be carried out using various chlorinating agents, such as sulfuryl chloride, in a suitable solvent.

Alternative Synthetic Pathways

Exploring alternative routes to this compound is crucial for optimizing production and overcoming challenges associated with traditional methods. Two notable pathways involve the use of unique reagents like Appel's Salt and the direct chlorination with sulfuryl chloride.

Utilizing Appel's Salt in Reactions with Fluoroanilines

Appel's Salt, chemically known as 4,5-Dichloro-1,2,3-dithiazolium chloride, is a versatile reagent in heterocyclic chemistry. Its reaction with N-nucleophiles, including anilines, has been a subject of study. scilit.comamanote.com When Appel's Salt reacts with anilines, it typically leads to the formation of 1,2,3-dithiazole derivatives rather than direct chlorination of the aniline ring. researchgate.net This process involves the modification of the aniline substrate by the dithiazole salt. researchgate.net While this pathway is significant for creating complex heterocyclic structures, it does not represent a direct method for the synthesis of this compound from a simpler fluoroaniline precursor. The reaction transforms the amine group itself, incorporating it into a new ring system.

Chlorination with Sulfuryl Chloride in the Presence of Catalysts

Sulfuryl chloride (SO₂Cl₂) is a well-established reagent for the chlorination of organic compounds. Its application in the synthesis of chlorinated anilines is a potential pathway, though the regioselectivity—the control of where the chlorine atoms attach to the aromatic ring—is a critical factor. The reaction of sulfuryl chloride is often energetic and can produce strong exotherms, necessitating careful control of reaction conditions. nih.gov For the synthesis of this compound, this method would theoretically involve the direct chlorination of 2-fluoroaniline (B146934). However, achieving the desired 4,5-substitution pattern requires precise control, often through the use of specific catalysts and solvents to direct the electrophilic chlorination to the correct positions on the aniline ring. Without such control, a mixture of isomers is likely to be formed.

Advanced Synthetic Techniques

Modern synthetic chemistry offers several advanced techniques to improve the synthesis of complex molecules like this compound. These methods focus on enhancing reaction speed, yield, and control over the final product's structure.

Regioselective Synthesis Strategies

Regioselectivity is paramount in the synthesis of multi-substituted aromatic compounds. For this compound, the primary strategy involves a multi-step process starting from a precursor that guides the substituents to the correct positions. A common and effective route is the catalytic hydrogenation of 4,5-dichloro-2-fluoronitrobenzene. This precursor already has the desired chlorine and fluorine atoms in place. The synthesis of this nitro compound can be achieved by reacting 2,4,5-trichloronitrobenzene with ammonia, where the chlorine at the 2-position is selectively replaced by an amino group. google.comwipo.int This approach ensures that the final aniline product has the precise 4,5-dichloro-2-fluoro arrangement. The study of halogen–metal exchange reactions and their regioselectivity in halogenated pyridines also provides insights into controlling functionalization on halogenated aromatic rings, which is a principle applicable to the synthesis of specifically substituted anilines. mdpi.com

Catalytic Approaches in Synthesis (e.g., Pd-C catalysts)

Palladium on carbon (Pd/C) is a widely used and highly efficient catalyst, particularly for hydrogenation reactions. nih.gov In the context of this compound synthesis, its primary role is in the reduction of the nitro group of a precursor molecule. The catalytic hydrogenation of 4,5-dichloro-2-fluoronitrobenzene over a Pd/C catalyst is a key step in a common industrial synthesis route. chemicalbook.comgoogle.com This reaction is typically carried out under hydrogen pressure and at elevated temperatures. chemicalbook.com The Pd/C catalyst facilitates the addition of hydrogen across the nitro group, converting it to an amino group without affecting the chloro and fluoro substituents on the aromatic ring. researchgate.netresearchgate.net This method is valued for its high yield and clean conversion.

Below is a data table summarizing typical conditions for this catalytic hydrogenation.

| Parameter | Value/Condition | Source |

| Starting Material | Halogenated Aromatic Nitro Compounds | chemicalbook.com |

| Catalyst | 2 wt% Palladium on Carbon (Pd/C) | chemicalbook.com |

| Solvent | Solvent-free or various solvents like ethanol | chemicalbook.comgoogle.com |

| Temperature | 60-120 °C | chemicalbook.comgoogle.com |

| Pressure | 1.0-4.0 MPa (approx. 7500 Torr) | chemicalbook.comgoogle.com |

| Stirring Speed | ~1000 r/min | chemicalbook.com |

Microwave-Assisted Synthesis

Photoredox Catalysis for C-H Functionalization

Visible-light photoredox catalysis has emerged as a powerful tool for the direct functionalization of C-H bonds in aniline derivatives, offering a milder and more selective alternative to traditional methods. While specific studies on the photoredox-catalyzed C-H functionalization of this compound are not extensively documented, the reactivity of similar aniline derivatives provides valuable insights into its potential transformations.

Photocatalytic methods often employ transition metal complexes, such as those of iridium or ruthenium, or organic dyes as photosensitizers. These catalysts, upon visible light irradiation, can initiate single-electron transfer (SET) processes with suitable substrates, leading to the formation of reactive radical intermediates. For instance, the trifluoromethylation of free aniline derivatives has been achieved using Togni's reagent in the presence of an iridium photocatalyst. The proposed mechanism involves an initial SET from the excited photocatalyst to the Togni's reagent, generating a trifluoromethyl radical. This radical then adds to the aniline ring to form a cyclohexadienyl radical intermediate, which is subsequently oxidized and deprotonated to yield the trifluoromethylated aniline.

Furthermore, a visible-light-induced para-selective C-H functionalization of anilines with diazomalonates has been developed using an iridium(III) photocatalyst. nih.gov This reaction proceeds via a radical-radical cross-coupling of C-centered radicals generated from both the aniline and the diazomalonate. nih.gov Given the electronic properties of this compound, it is plausible that it could undergo similar photocatalytic C-H functionalization reactions, with the regioselectivity being influenced by the directing effects of the chloro, fluoro, and amino substituents.

The general mechanism for the photoredox perfluoroalkylation of aniline derivatives involves the excitation of the photocatalyst, which then transfers an electron to a perfluoroalkyl iodide, generating a perfluoroalkyl radical. This radical adds to the aniline, and subsequent oxidation and deprotonation yield the final product. mdpi.com

Table 1: Examples of Photocatalysts Used in Aniline C-H Functionalization

| Photocatalyst | Reagent | Reaction Type | Reference |

| Ir(ppy)₃ | Togni's Reagent | Trifluoromethylation | |

| Ir(III) photocatalyst | Diazomalonates | C-C coupling | nih.gov |

| Rose Bengal | Perfluoroalkyl iodides | Perfluoroalkylation | mdpi.com |

Reaction Mechanisms and Kinetics

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the modification of aromatic rings, particularly those bearing electron-withdrawing groups and a good leaving group. The presence of two chlorine atoms and a fluorine atom on the aniline ring makes this compound a potential substrate for SNAr reactions.

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. nih.govnih.gov In the first, typically rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govlibretexts.org In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org

Chlorine Displacement with Amines

The chlorine atoms in this compound can potentially be displaced by nucleophilic amines. The rate and regioselectivity of this displacement would be influenced by the electronic effects of the other substituents on the ring. The electron-withdrawing nature of the fluorine atom and the other chlorine atom would activate the ring towards nucleophilic attack. The amino group, being an electron-donating group, would generally deactivate the ring towards nucleophilic substitution but can influence the position of attack.

The reactivity order of halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I, which is counterintuitive based on bond strength but is explained by the high electronegativity of fluorine stabilizing the transition state of the rate-determining nucleophilic addition step. nih.gov However, in the reactions of 2-substituted N-methylpyridinium ions with piperidine, a different leaving group order was observed (2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I), indicating that the reaction mechanism can be substrate-dependent. nih.gov

Studies on the kinetics of chlorine exchange between chloramine-T and secondary amines have shown the reaction to be second order. nih.gov The mechanism can proceed through either an ionic or nonionic pathway, with the nonionic mechanism involving a cyclic, six-membered transition state with a molecule of water. nih.gov While not directly on this compound, these studies provide a framework for understanding the kinetics of chlorine displacement by amines.

Electrophilic Aromatic Substitution (EAS) Reactions

The amino group in anilines is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. However, the presence of three halogen atoms, which are deactivating groups, on the ring of this compound will significantly influence the outcome of EAS reactions.

Nitration of the Amino Group

Direct nitration of anilines with a mixture of nitric acid and sulfuric acid is often problematic. The strongly acidic conditions can lead to the protonation of the amino group, forming an anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director, which can lead to the formation of meta-substituted products and also significant oxidation of the aromatic ring. To circumvent these issues, the amino group is often protected by acylation before nitration. The resulting acetanilide is still an ortho-, para-director but is less activating than the free amino group, allowing for more controlled nitration. The protecting group can then be removed by hydrolysis. libretexts.org

Oxidation and Reduction Reactions of the Amino Group

The amino group of this compound can undergo both oxidation and reduction reactions, leading to a variety of functional group transformations.

The oxidation of anilines can yield a range of products depending on the oxidizing agent and reaction conditions. For example, oxidation of aniline with peroxytrifluoroacetic acid in methylene dichloride can produce nitrobenzene. doubtnut.com

Conversely, the amino group can be removed through diazotization followed by reduction. The aniline is first converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). The diazonium group can then be replaced by hydrogen through reduction, for example, with hypophosphorous acid (H₃PO₂). nih.gov This two-step process provides a method for the formal reduction of the amino group.

Photochemical Degradation Pathways

The environmental fate of halogenated anilines, such as this compound, is of significant interest due to their potential persistence and toxicity. Photochemical degradation is a primary mechanism for the transformation of these compounds in the environment. While specific studies on this compound are limited, the degradation pathways can be inferred from the behavior of other halogenated anilines under UV irradiation.

The degradation process is often initiated by the photolysis of the carbon-halogen bond, with the C-Cl bond being more susceptible to cleavage than the C-F bond due to its lower bond dissociation energy. This can lead to the formation of dechlorinated and/or dehalogenated aniline derivatives. Additionally, oxidation of the amino group can occur, leading to the formation of nitroso and nitro compounds. The aromatic ring itself can also be subject to hydroxylation and subsequent ring-opening, ultimately leading to the mineralization of the compound to carbon dioxide, water, and inorganic halides.

The presence of photosensitizers in the environment, such as humic acids, can accelerate the degradation process by generating reactive oxygen species (ROS) like hydroxyl radicals (•OH) and singlet oxygen (¹O₂), which can readily attack the aromatic ring and the amino group. The degradation of aniline in aqueous solutions by UV-aeration and UV-microO₃ processes has been shown to proceed through the formation of intermediates such as 4-aminophenol, 4-Hydroxydiphenylamine, azobenzene, and 4-Phenylazophenol researchgate.net.

Table 1: Potential Photochemical Degradation Products of this compound

| Potential Product | Formation Pathway |

| 4-Chloro-2-fluoroaniline | Reductive dechlorination |

| 5-Chloro-2-fluoroaniline | Reductive dechlorination |

| 2-Fluoroaniline | Complete reductive dechlorination |

| 4,5-Dichloro-2-fluorophenol | Hydroxylation of the aromatic ring |

| 4,5-Dichloro-2-fluoronitrosobenzene | Oxidation of the amino group |

| 4,5-Dichloro-2-fluoronitrobenzene | Further oxidation of the nitroso group |

| Ring-opened aliphatic fragments | Oxidative cleavage of the aromatic ring |

Catalytic Hydrogenation for Amine Regeneration

Catalytic hydrogenation is a crucial industrial process for the synthesis of anilines from their corresponding nitroaromatic precursors. This same methodology can be conceptually applied for the regeneration of the amine functionality if it were to be modified or for the reduction of related nitro compounds to synthesize this compound. For instance, the catalytic hydrogenation of 3,4-dichloronitrobenzene is a key step in the production of 3,4-dichloroaniline (B118046) google.com.

The process typically involves the use of a metal catalyst, such as palladium, platinum, or nickel, supported on a high-surface-area material like activated carbon or alumina. The reaction is carried out under a hydrogen atmosphere, often at elevated temperature and pressure. The choice of catalyst and reaction conditions is critical to achieve high selectivity towards the desired aniline and to minimize side reactions, such as hydrodehalogenation (the removal of halogen atoms).

In the context of regenerating this compound from a derivative, or more practically, synthesizing it from the corresponding nitro compound (4,5-dichloro-2-fluoronitrobenzene), the primary challenge is to selectively reduce the nitro group without cleaving the carbon-halogen bonds. The use of specific catalysts and the addition of inhibitors can help to suppress the undesired hydrodehalogenation.

Table 2: Typical Catalysts and Conditions for Nitroarene Hydrogenation

| Catalyst | Support | Typical Conditions | Key Considerations |

| Palladium (Pd) | Carbon (C) | H₂, 1-50 atm, 25-100 °C | High activity, potential for hydrodehalogenation |

| Platinum (Pt) | Carbon (C) | H₂, 1-50 atm, 25-100 °C | High activity, can be more selective than Pd |

| Nickel (Ni) | Raney Ni | H₂, 10-100 atm, 50-150 °C | Lower cost, may require higher pressures and temperatures |

| Rhodium (Rh) | Alumina (Al₂O₃) | H₂, 1-50 atm, 25-100 °C | Often used for specific selectivities |

Diazo Coupling Reactions

The primary amino group of this compound allows it to undergo diazotization, a reaction that converts it into a diazonium salt. This is achieved by treating the aniline with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.

The resulting 4,5-dichloro-2-fluorobenzenediazonium salt is a versatile intermediate in organic synthesis. It can undergo a variety of nucleophilic substitution reactions where the diazonio group (-N₂⁺) is replaced by a wide range of functional groups. However, one of its most significant applications is in diazo coupling reactions to form azo compounds.

In a diazo coupling reaction, the diazonium salt acts as an electrophile and reacts with an electron-rich aromatic compound, known as the coupling component. Typical coupling components include phenols, anilines, and their derivatives. The electrophilic diazonium ion attacks the para-position of the activated ring of the coupling component, resulting in the formation of an azo compound, characterized by the -N=N- functional group. Azo compounds are widely used as dyes and pigments due to their extended conjugated systems which absorb light in the visible region. The synthesis of azo dyes is a two-step reaction involving the diazotization of an aniline derivative followed by the coupling of the diazonium salt with an aromatic compound unb.canih.govyoutube.comekb.egijirset.com.

The specific coupling partner for the diazonium salt of this compound would determine the final structure and color of the resulting azo dye.

Reaction with Oxirane Derivatives

The amino group of this compound can act as a nucleophile and participate in the ring-opening of oxiranes (epoxides). This reaction leads to the formation of β-amino alcohols, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules mdpi.com.

The reaction involves the nucleophilic attack of the nitrogen atom of the aniline on one of the carbon atoms of the epoxide ring. This attack leads to the opening of the strained three-membered ring and the formation of a new carbon-nitrogen bond. The reaction can be catalyzed by both acids and bases.

Under acidic conditions, the epoxide oxygen is protonated, making the ring more susceptible to nucleophilic attack. The nucleophile (aniline) then attacks the more substituted carbon atom of the epoxide. Under basic or neutral conditions, the aniline directly attacks the less sterically hindered carbon atom of the epoxide ring. The regioselectivity of the ring-opening is therefore dependent on the reaction conditions and the substitution pattern of the oxirane.

Table 3: Regioselectivity of Oxirane Ring-Opening by Amines

| Reaction Condition | Site of Nucleophilic Attack | Product |

| Acid-catalyzed | More substituted carbon | Major regioisomer |

| Base-catalyzed/Neutral | Less substituted carbon | Major regioisomer |

Yield Optimization and Purity Enhancement

Impact of Reaction Conditions on Yields and Selectivity

The optimization of reaction conditions is paramount to achieving high yields and selectivity in the synthesis and subsequent reactions of this compound. Key parameters that can be manipulated include temperature, pressure, reaction time, solvent, and the nature and concentration of catalysts and reagents.

For instance, in the catalytic hydrogenation of the corresponding nitroaromatic precursor, the choice of catalyst, solvent, temperature, and hydrogen pressure can significantly influence the rate of reaction and the extent of undesired hydrodehalogenation. A lower temperature and pressure might favor the selective reduction of the nitro group, while higher temperatures and pressures could increase the rate of both the desired reaction and the undesired side reactions.

Similarly, in diazo coupling reactions, the pH of the reaction medium is crucial. The coupling reaction is typically carried out in a slightly acidic to neutral or slightly alkaline medium, depending on the nature of the coupling component. The temperature must be kept low to prevent the decomposition of the diazonium salt and the formation of by-products.

Purification Strategies including Antioxidant Incorporation

The purification of this compound and its derivatives is essential to obtain products of high purity for subsequent applications. Common purification techniques include recrystallization, distillation, and chromatography. The choice of the purification method depends on the physical properties of the compound and the nature of the impurities.

Aromatic amines are susceptible to oxidation, which can lead to the formation of colored impurities and a decrease in the purity of the product over time. This oxidative degradation can be accelerated by exposure to air, light, and trace metal impurities. To mitigate this, antioxidants can be incorporated during the purification process or for storage. A complex antioxidant composition can prevent aromatic amines from discoloring google.com.

Antioxidants function by scavenging free radicals or by reducing oxidized species, thereby preventing the chain reactions that lead to the degradation of the aniline. Common classes of antioxidants include hindered phenols, phosphites, and thioethers. The selection of an appropriate antioxidant depends on the specific aniline and the potential for interaction with the desired product. For example, a patent for the preparation of p-fluoroaniline describes the addition of an antioxidant such as sodium thiosulfate or glycerol to the filtrate before rectification to obtain the final product google.com.

Table 4: Common Purification Techniques and the Role of Antioxidants

| Purification Technique | Principle | Role of Antioxidant |

| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Can be added to the crystallization solvent to prevent oxidation during the process. |

| Distillation | Separation based on differences in boiling points. | Can be added to the distillation pot to prevent degradation at elevated temperatures. |

| Chromatography | Separation based on differential partitioning between a stationary and a mobile phase. | Can be added to the mobile phase or the sample to protect against on-column oxidation. |

Computational Chemistry and Spectroscopic Characterization of 4,5 Dichloro 2 Fluoroaniline

Theoretical Studies and Molecular Modeling

Comparison of Reactivity with Isomers (e.g., 2,4-dichloro-5-fluoroaniline)

The reactivity of chloro-fluoroaniline isomers is significantly influenced by the positions of the halogen substituents on the aniline (B41778) ring. The electron-withdrawing nature of chlorine and fluorine atoms impacts the electron density of the aromatic ring and the basicity of the amino group. In the case of 4,5-dichloro-2-fluoroaniline, the fluorine atom is ortho to the amino group, while the chlorine atoms are at the meta and para positions. This substitution pattern can be contrasted with an isomer like 2,4-dichloro-5-fluoroaniline, where the fluorine is at the meta position relative to the amino group.

Computational studies, such as those employing Density Functional Theory (DFT), can provide insights into the electronic structure and reactive sites of these isomers. dergipark.org.tr For instance, the calculated electron density and molecular electrostatic potential (MEP) can predict the most likely sites for electrophilic and nucleophilic attack. In 2,4-dichloro-5-fluoroaniline, electrophilic attacks are predicted to favor the 3- and 6-positions. The specific substitution pattern in this compound would be expected to direct electrophilic substitution to the remaining open positions on the ring, influenced by the combined directing effects of the amino and halogen groups.

The relative positions of the halogens also affect the regioselectivity of reactions. For example, in nucleophilic aromatic substitution reactions, the position of the activating and deactivating groups is crucial. The reactivity of these isomers in reactions such as diazotization, followed by substitution, would also differ based on the electronic environment of the amino group. rsc.org

Advanced Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the unambiguous structural determination of substituted aromatic compounds like this compound.

¹H NMR and ¹³C NMR for Substitution Pattern Confirmation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are instrumental in confirming the substitution pattern of the aromatic ring. The chemical shifts and coupling constants of the aromatic protons provide direct evidence of their relative positions. In this compound, two aromatic protons would be expected, and their splitting patterns would be consistent with their positions relative to each other and the fluorine atom.

¹³C NMR provides information on each carbon atom in the molecule. The chemical shifts are sensitive to the electronic environment, with carbons attached to electronegative atoms like chlorine and fluorine appearing at characteristic downfield shifts. The carbon attached to the fluorine atom will also exhibit a large one-bond C-F coupling constant. The number of signals and their splitting patterns in the proton-coupled ¹³C NMR spectrum can definitively establish the substitution pattern. etown.edu

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| ¹H | 6.5 - 7.5 | Doublet of doublets |

| ¹³C | 110 - 150 | Multiple signals |

Note: Actual chemical shifts and coupling constants need to be determined from experimental spectra.

¹⁹F NMR for Regioselectivity and Substituent Effects

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for compounds containing fluorine. The chemical shift of the fluorine atom in this compound is indicative of its electronic environment, influenced by the adjacent amino and chlorine substituents. acs.org The typical range for aromatic fluorine chemical shifts is between -120 and -140 ppm. The precise chemical shift and any observed couplings to neighboring protons can confirm the regiochemistry of the fluorine substituent. nih.gov Substituent effects on ¹⁹F NMR chemical shifts are well-documented and can be used to predict and verify the structure. etown.eduoup.com The electron-donating amino group and the electron-withdrawing chlorine atoms will have opposing effects on the shielding of the fluorine nucleus.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides valuable information about the functional groups present in this compound. The spectrum will exhibit characteristic absorption bands corresponding to the N-H stretching vibrations of the primary amine group, typically in the region of 3300-3500 cm⁻¹. tsijournals.com The C-N stretching vibration will also be present. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring will appear in the 1400-1600 cm⁻¹ region. The C-Cl and C-F stretching vibrations will be observed in the fingerprint region, typically below 1200 cm⁻¹. researchgate.net A detailed vibrational analysis, often supported by computational methods like DFT, can assign the observed bands to specific vibrational modes of the molecule. tsijournals.comresearchgate.net

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Symmetric & Asymmetric Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | > 3000 |

| C=C | Aromatic Ring Stretching | 1400 - 1600 |

| C-F | Stretching | 1100 - 1200 |

| C-Cl | Stretching | < 800 |

Mass Spectrometry (MS) (e.g., LC-MS, HRMS, ESI/TOF)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound. In techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI), the molecule is typically observed as a protonated species [M+H]⁺. rsc.org High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula. acs.orgacs.org The isotopic pattern of the molecular ion is particularly informative due to the presence of two chlorine atoms, which have two stable isotopes (³⁵Cl and ³⁷Cl) in a roughly 3:1 ratio. This results in a characteristic M, M+2, and M+4 peak pattern, confirming the presence of two chlorine atoms. The fragmentation pattern observed in the mass spectrum can provide further structural information.

UV-Visible Spectrophotometry

Computational approaches, particularly Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for simulating the electronic absorption spectra of organic molecules. researchgate.netfaccts.degaussian.com These calculations can predict the maximum absorption wavelengths (λmax), the intensity of the absorption (oscillator strength, f), and the nature of the corresponding electronic transitions, such as π-π* or n-π* transitions. euroasiapub.orgmdpi.com

The UV-Vis spectrum of aniline derivatives is known to be sensitive to the nature and position of substituents on the aromatic ring as well as the solvent used for the measurement. acs.orgnih.govcdnsciencepub.com Halogen substituents, such as chlorine and fluorine, can induce shifts in the absorption bands. The electronic properties of these substituents (their inductive and mesomeric effects) influence the energy of the molecular orbitals, thereby affecting the energy of electronic transitions. researchgate.netmdpi.com

For aniline itself, characteristic absorption bands are observed in the UV region. euroasiapub.orgcdnsciencepub.com The introduction of chloro and fluoro substituents, as in this compound, is expected to modify the positions and intensities of these bands. The chlorine atoms are likely to cause a bathochromic (red) shift of the absorption maxima, while the fluorine atom's effect can be more complex due to its high electronegativity. researchgate.netmdpi.com

Solvent polarity can also significantly impact the UV-Vis spectrum. euroasiapub.orgnih.gov Polar solvents may stabilize the excited state to a different extent than the ground state, leading to shifts in the absorption wavelength. nih.gov Theoretical studies often simulate these effects using models like the Polarizable Continuum Model (PCM). physchemres.orgphyschemres.org

A theoretical investigation of this compound using TD-DFT would typically involve the following steps:

Optimization of the ground-state geometry of the molecule.

Calculation of the vertical excitation energies and oscillator strengths for the lowest-lying electronic transitions.

Analysis of the molecular orbitals involved in these transitions to assign their character (e.g., HOMO to LUMO transitions).

While specific calculated values for this compound are not present in the searched literature, the expected data from such a study would be presented in a format similar to the tables below.

Table 1: Hypothetical Calculated UV-Visible Absorption Data for this compound in Gas Phase

| Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contributions | Transition Assignment |

| Data not available | Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available | Data not available |

Table 2: Hypothetical Effect of Solvent on the Primary Absorption Band of this compound

| Solvent | Calculated λmax (nm) |

| Gas Phase | Data not available |

| Cyclohexane | Data not available |

| Ethanol | Data not available |

| Dimethyl Sulfoxide (DMSO) | Data not available |

The data in these tables would be derived from computational outputs and would provide a detailed picture of the electronic spectroscopic properties of the molecule. Without specific studies on this compound, these tables remain illustrative of the type of information that would be generated.

Applications in Advanced Organic Synthesis and Material Science

Building Block in Complex Organic Molecule Synthesis

The unique structure of 4,5-Dichloro-2-fluoroaniline makes it an important intermediate in multi-step organic syntheses. The presence of chlorine and fluorine atoms, both of which are electronegative, significantly impacts the reactivity of the benzene (B151609) ring, while the amine group serves as a key functional handle for building larger molecular frameworks through reactions like N-alkylation, acylation, and diazotization.

This compound is utilized as a precursor in the development of specialized pharmaceutical compounds, particularly in the fields of medical imaging and oncology.

One notable application is in the synthesis of novel fluorinated compounds designed as biomarkers for Positron Emission Tomography (PET). google.comgoogle.com These compounds are developed to function as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. google.com The EGFR pathway is a critical target in cancer therapy, and PET imaging agents that can quantify EGFR expression allow for better diagnosis and monitoring of therapeutic response. google.com The aniline (B41778) is incorporated into a larger molecular structure, such as a 4-anilinoquinazoline, which is known to bind to the ATP binding site of the EGFR-tyrosine kinase. google.com

Another documented use is in the synthesis of galectin inhibitors. google.com A patent describes the synthesis of this compound via the reduction of 1,2-dichloro-3-fluoro-5-nitro-benzene using iron and ammonium (B1175870) chloride. google.com The resulting aniline is a component in the development of compounds targeting galectins, which are proteins implicated in inflammation and fibrosis. google.com

Table 1: Documented Pharmaceutical Research Applications

| Application Area | Target | Role of this compound |

|---|---|---|

| Medical Imaging (PET) | Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase | Precursor for novel fluorinated EGFR inhibitors used as biomarkers. google.com |

| Therapeutic Agents | Galectins | Starting material for the synthesis of galectin inhibitors. google.com |

In the agrochemical sector, halogenated anilines are fundamental components in the synthesis of a wide range of herbicides, fungicides, and insecticides. The inclusion of fluorine and chlorine atoms can enhance the biological activity and metabolic stability of the final product. This compound has been identified as a building block in the development of compounds for weed control. google.com Its specific structure is cited in patents related to novel herbicidal agents, highlighting its role as a key intermediate in creating new active ingredients for crop protection. google.com

While detailed public research on specific commercial pesticides derived from this exact aniline is limited, its structural motifs are present in complex agrochemicals. For instance, the herbicide Tiafenacil contains a 2-chloro-4-fluorophenyl group, demonstrating the utility of this substitution pattern in modern herbicide design.

The use of this compound as a direct precursor in the manufacturing of specific commercial dyes and pigments is not widely documented in publicly available scientific literature. Generally, substituted anilines are foundational intermediates in the synthesis of azo dyes and other colorants, where the amine group is diazotized and coupled with another aromatic compound. However, specific examples detailing the incorporation of this compound into dye structures are not readily found.

While halogenated anilines can be used in the synthesis of high-performance polymers and other specialty chemicals, specific research detailing the use of this compound for these applications is limited. Its potential could lie in creating specialty polyamides or polyimides with enhanced thermal stability or flame-retardant properties due to the chlorine content, though specific industrial applications are not prominently reported.

Derivatization for Functional Material Development

The derivatization of anilines is a common strategy for creating functional materials with applications in coordination chemistry, catalysis, and material science. The amine group provides a convenient point for chemical modification.

The reaction of primary amines, such as this compound, with aldehydes or ketones results in the formation of Schiff bases (or imines). These compounds are versatile ligands capable of coordinating with various metal ions to form stable metal complexes. While the synthesis of Schiff bases from various substituted anilines is a well-established area of research, specific studies focusing on the synthesis and characterization of Schiff base ligands and their corresponding metal complexes derived explicitly from this compound are not extensively reported in peer-reviewed journals. This remains a potential area for future research exploration.

Synthesis of Thiazolo[5,4-f]-quinazolin-9-ones

Scientific literature extensively details the synthesis of thiazolo[5,4-f]-quinazolin-9-ones, a class of compounds investigated for their potential as kinase inhibitors. However, current research does not indicate a direct synthetic route to this heterocyclic system that utilizes this compound as a starting material. Established methods for the synthesis of the thiazolo[5,4-f]-quinazoline core often involve the cyclization of substituted benzothiazoles. For instance, a common strategy employs a versatile precursor, methyl 6-amino-2-cyanobenzo[d]thiazole-7-carboxylate, which is itself prepared through a multi-step process from other aniline derivatives. Another approach involves the Dimroth rearrangement, a well-known method in heterocyclic chemistry for the synthesis of similar fused-ring systems. While this rearrangement is a powerful tool, its application in synthesizing thiazolo[5,4-f]-quinazolin-9-ones from this compound has not been documented in available scientific reports.

Preparation of 2,4-Pyrimidinediamine Compounds

The 2,4-pyrimidinediamine scaffold is a crucial pharmacophore found in numerous biologically active compounds, including kinase inhibitors used in cancer therapy. The synthesis of various 2,4-pyrimidinediamine derivatives has been a focus of medicinal chemistry research. Despite the importance of this structural motif, a direct and reported synthetic pathway for the preparation of 2,4-pyrimidinediamine compounds originating from this compound is not described in the current body of scientific literature. Synthetic strategies for this class of compounds typically involve the sequential substitution of dihalopyrimidines with appropriate amines. For example, a common starting material is 2,4-dichloropyrimidine, which can be selectively reacted with different amines to introduce the desired substituents at the 2- and 4-positions. There is no evidence to suggest that this compound is employed as a primary building block in these established synthetic routes.

Applications in Conducting Polymers (e.g., Fluoro-substituted polyaniline)

The field of material science has shown significant interest in conducting polymers, with polyaniline being one of the most extensively studied due to its good environmental stability and tunable conductivity. The introduction of fluorine substituents onto the aniline monomer unit is a known strategy to modify the properties of the resulting polymer, such as its solubility, thermal stability, and electronic characteristics. The chemical oxidative polymerization of various fluoro-substituted anilines, including 2-fluoroaniline (B146934) and 3-fluoroaniline, has been successfully demonstrated to yield the corresponding poly(fluoroaniline)s. colab.ws

Environmental and Biological Research Aspects

Environmental Fate and Degradation Studies

The environmental persistence and transformation of 4,5-dichloro-2-fluoroaniline are critical factors in assessing its ecological impact. Research into its degradation pathways, including photochemical and microbial processes, provides insight into its stability and potential for natural attenuation.

Photochemical degradation is a significant process for the removal of many pharmaceutical and industrial pollutants from surface waters. researchgate.net This process can involve direct photolysis, where the molecule itself absorbs sunlight, or indirect photolysis, where other substances in the water (like humic acids) absorb light and produce reactive species that degrade the compound. researchgate.net

For halogenated anilines, photodegradation in aquatic environments is a recognized transformation pathway. Studies on the structurally similar compound 2,4,5-trichloroaniline (B140166) have shown that it does not degrade in the dark but is mineralized when exposed to sunlight. researchgate.netnih.gov In one study, 28% of the 2,4,5-trichloroaniline was degraded after a 24-hour period with 12 hours of sunlight, with photochemical processes accounting for the vast majority of this transformation. nih.govnih.gov The degradation of another analogue, 4-chloroaniline (B138754), has been shown to proceed via hydroxyl radical attack, leading to the formation of intermediates like 4-chlorophenol (B41353) and 4,4'-dichloroazobenzene. cabidigitallibrary.org Given its structure as a halogenated aromatic amine, this compound is expected to be susceptible to similar photochemical degradation processes in sunlit aquatic environments, although specific reaction kinetics and product identification require further study.

Table 1: Photodegradation Findings for Analogous Chloroaniline Compounds

| Compound | Environment | Key Findings | Reference(s) |

| 2,4,5-Trichloroaniline | Freshwater Lake | No degradation in the dark; 28% degradation in 24h (12h sunlight); 81% of mineralization was photochemical. | nih.govnih.gov |

| 4-Chloroaniline | Aqueous Solution (UV/TiO2/H2O2) | Degradation pathway involves OH radical attack, forming intermediates such as 4-chlorophenol and 4-chloronitrobenzene. | cabidigitallibrary.org |

Microbial degradation is a key mechanism for the breakdown of organic pollutants in the environment. Several studies have demonstrated the capacity of microorganisms to degrade chloroanilines, suggesting a potential for the bioremediation of sites contaminated with this compound.

Bacteria, in particular, have been shown to utilize halogenated anilines as a source of carbon and nitrogen. For instance, Pseudomonas fluorescens 26-K can degrade 3,4-dichloroaniline (B118046) and 3,4-difluoroaniline (B56902) under aerobic conditions. researchgate.net A bacterial consortium including Pseudomonas, Comamonas, and Stenotrophomonas species has been shown to degrade 4-chloroaniline. academicjournals.org The degradation pathway in these cases often involves enzymatic action by dioxygenases, which hydroxylate the aromatic ring to form a substituted catechol. academicjournals.org This intermediate then undergoes ring cleavage, leading to further breakdown. academicjournals.org

Research on Acinetobacter soli GFJ2 has identified a gene cluster responsible for the degradation of 3,4-dichloroaniline, which converts it to 4,5-dichlorocatechol. mdpi.com The presence of multiple halogen atoms on the aniline (B41778) ring can affect the rate and completeness of degradation. While specific studies on this compound are limited, the existing research on similar compounds strongly indicates that microbial degradation is a plausible environmental fate process, likely proceeding through an initial oxidative attack on the aromatic ring.

The persistence and mobility of a chemical in soil determine its potential for groundwater contamination and long-term environmental impact. Persistence is often described by the chemical's half-life, while mobility is governed by its tendency to adsorb to soil particles (sorption) versus dissolving in soil water. oregonstate.edu

For pesticides and industrial chemicals, key properties influencing this behavior include water solubility and the soil sorption coefficient (Koc). oregonstate.edu Halogenated aromatic compounds often exhibit significant persistence. For example, studies on the herbicide pendimethalin, a substituted aniline, showed very slow dissipation, with 40-60% remaining after more than 1000 days in one study. researchgate.net The mobility of such compounds is often limited due to strong adsorption to soil organic matter. Pendimethalin, for instance, showed almost no downward movement in soil column studies. researchgate.net

While specific experimental data on the soil half-life and Koc for this compound are not available in the reviewed literature, its chemical structure suggests it would likely bind strongly to soil organic matter, resulting in low mobility. Its persistence would be expected to be moderate to high, characteristic of polychlorinated aromatic compounds.

Table 2: Factors Influencing Pesticide Fate in Soil

| Factor | Influence on Environmental Fate | Reference |

| Persistence (Half-life) | The time required for half of the compound to break down; longer half-life means greater persistence. | oregonstate.edu |

| Sorption (Koc) | The tendency of the compound to bind to soil particles; high sorption leads to lower mobility. | oregonstate.edu |

| Water Solubility | The amount of a compound that dissolves in water; higher solubility can increase the potential for leaching. | oregonstate.edu |

| Degradation | Breakdown by microbial, chemical, or photochemical processes, which reduces the amount of the compound over time. | oregonstate.edu |

Biological Activity and Interactions

The biological activity of this compound is of interest for both potential applications and toxicological assessment. Its structure suggests it could interact with various biological systems, including enzymes.

Halogenated anilines are a class of compounds known for their biological activity, serving as key intermediates in the synthesis of pharmaceuticals and agrochemicals. nbinno.comnih.gov For example, the related compound 4-chloro-2-fluoroaniline (B1294793) is noted for its utility as a building block for drugs and pesticides due to its electronic properties and biological activity. nbinno.com

Ecotoxicological studies on other fluoroanilines have demonstrated their effects on living organisms. Research on the toxicity of 4-fluoroaniline (B128567) and 3,5-difluoroaniline (B1215098) in the earthworm Eisenia veneta showed that these compounds induce measurable changes in the organism's metabolic profile, indicating a clear biological impact. nih.gov This suggests that this compound, which combines the structural features of both chlorinated and fluorinated anilines, is likely to be biologically active and capable of interacting with biological macromolecules, including enzymes. Compounds or agents that combine with an enzyme to prevent the normal substrate-enzyme combination and catalytic reaction are known as enzyme inhibitors. drugbank.com

The mechanism by which a molecule like this compound might exert biological effects often involves the inhibition of specific enzymes. nih.gov Enzyme inhibitors can be broadly classified as reversible or irreversible.

Reversible inhibitors, which bind non-covalently, can act through several mechanisms:

Competitive Inhibition: The inhibitor molecule is structurally similar to the enzyme's natural substrate and competes for binding at the active site. This type of inhibition can be overcome by increasing the substrate concentration. nih.gov

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding alters the enzyme's shape and reduces its catalytic efficiency, but does not prevent the substrate from binding. nih.gov

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both substrate binding (Km) and the maximum reaction rate (Vmax).

Irreversible inhibitors typically form a strong, often covalent, bond with the enzyme, permanently inactivating it.

While specific enzymes targeted by this compound have not been identified in the reviewed literature, its structure as a small, halogenated aromatic molecule makes it a candidate for acting as a reversible inhibitor for a variety of enzymes. Its potential to mimic endogenous substrates or bind to allosteric sites would depend on the specific topology and chemical environment of the enzyme's binding pockets.

Antimicrobial Properties of Derivatives

The core structure of halogenated anilines, including this compound, serves as a valuable scaffold in the synthesis of novel compounds with potential antimicrobial activities. Research has focused on creating derivatives, such as Schiff bases and various heterocyclic compounds like pyrazoles, which have demonstrated notable efficacy against a range of bacterial and fungal pathogens. The introduction of fluorine atoms and other halogens into these molecular structures is often associated with enhanced lipophilicity and biological activity. ijpsonline.comnih.gov

Schiff bases, formed by the condensation of an aniline with an aldehyde or ketone, are a prominent class of derivatives investigated for their biological properties. researchgate.netedu.krd For instance, Schiff bases derived from 5-chloro-salicylaldehyde and various primary amines have been synthesized and tested for their antibacterial and antifungal effects. nih.gov One such derivative, (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol, showed significant activity against Bacillus subtilis, Escherichia coli, Pseudomonas fluorescence, Staphylococcus aureus, and Aspergillus niger. nih.gov The antimicrobial potential of these compounds is often attributed to the azomethine group (-CH=N-). researchgate.net

Pyrazole (B372694) derivatives also represent a significant area of research. orientjchem.org These five-membered heterocyclic compounds are known for a broad spectrum of biological activities, including antimicrobial effects. nih.govbiointerfaceresearch.com The synthesis of novel pyrazole derivatives often involves using halogenated anilines as starting materials to introduce specific substituents that can modulate the compound's antimicrobial potency. nih.gov Studies on various pyrazole derivatives have shown considerable activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.govnih.gov For example, certain pyrazole-1-carbothiohydrazide derivatives have displayed remarkable antibacterial and antifungal activities, with minimum inhibitory concentration (MIC) values sometimes lower than standard drugs like chloramphenicol (B1208) and clotrimazole. nih.gov

The antimicrobial efficacy of these derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Derivative Class | Example Compound | Target Microorganism | Observed Activity (MIC in µg/mL) | Reference |

|---|---|---|---|---|

| Schiff Base | (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | E. coli | 1.6 | nih.gov |

| Schiff Base | (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | S. aureus | 3.4 | nih.gov |

| Schiff Base | (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | A. niger | 47.5 | nih.gov |

| Pyrazole Derivative | 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | Various Bacteria | 62.5–125 | nih.gov |

| Pyrazole Derivative | 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | Various Fungi | 2.9–7.8 | nih.gov |

| Pyrazoline Derivative | Compound 9 (a pyrazoline with a ring-fused imide moiety) | Staphylococcus and Enterococcus genera (including MDR strains) | 4 | nih.gov |

| Trifluoro-aniline | 2-iodo-4-trifluoromethylaniline (ITFMA) | Vibrio parahaemolyticus | 50 | nih.gov |

| Trifluoro-aniline | 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | Vibrio parahaemolyticus | 100 | nih.gov |

Investigation as Immunomodulators and Anti-inflammatory Agents

Derivatives synthesized from halogenated anilines are actively being investigated for their potential to modulate the immune system and act as anti-inflammatory agents. The rationale behind this research is that the inclusion of fluorine and other halogens in heterocyclic structures can enhance their binding affinity to target proteins involved in the inflammatory cascade. nih.gov Many of these studies focus on the ability of the compounds to inhibit the production of key inflammatory mediators.

A common strategy in this field is the design and synthesis of novel heterocyclic systems, such as pyrazole and thiazole (B1198619) derivatives, which are known to possess anti-inflammatory properties. nih.govnih.gov For example, a series of novel 4,5-dihydropyrazole-thiazole derivatives were designed by combining the pharmacophores of dihydropyrazole and thiazole. nih.gov These compounds were evaluated for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced macrophage cells, a standard in vitro model for inflammation. nih.govfrontiersin.org Overproduction of NO is a hallmark of harmful inflammatory responses. frontiersin.org

The mechanism of action for many of these potential anti-inflammatory agents involves the suppression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). nih.gov They may also inhibit the expression of enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are crucial for the production of inflammatory mediators. nih.govnih.gov For instance, one optimal compound from the dihydropyrazole-thiazole series, E26, not only inhibited the production of NO, IL-1β, and TNF-α but also suppressed the expression of iNOS and COX-2 by blocking the MAPKs signaling pathway. nih.gov Similarly, certain fluorinated benzofuran (B130515) derivatives have shown potent anti-inflammatory effects by inhibiting COX-2 and nitric oxide synthase 2 expression and decreasing the secretion of inflammatory mediators like interleukin-6 and prostaglandin (B15479496) E2. mdpi.com

| Derivative Class | Example Compound | Biological Target/Assay | Key Finding | Reference |

|---|---|---|---|---|

| 4,5-Dihydropyrazole-Thiazole | Compound E26 | Inhibition of NO, IL-1β, TNF-α in LPS-induced RAW264.7 cells | Showed more potent anti-inflammatory activity than indomethacin (B1671933) and dexamethasone. | nih.gov |

| Thiazolotriazole | Compounds 8c, 8d, 8h | In vivo anti-inflammatory activity | Exhibited excellent anti-inflammatory activity. | nih.gov |

| 4,5-Diphenyl-4-isoxazoline | Compound 13j | Selective COX-2 Inhibition | Potent and highly selective COX-2 inhibitor (IC50 = 0.004 µM). | nih.gov |

| Fluorinated Benzofuran | Various derivatives | Inhibition of inflammatory mediators in macrophages | Suppressed COX-2 and iNOS expression; IC50 values for IL-6 ranged from 1.2 to 9.04 µM. | mdpi.com |

| Flurbiprofen Derivative | Novel amide derivatives | Inhibition of albumin denaturation | Exhibited significant anti-inflammatory activity, comparable to reference drugs. | mdpi.com |

Comparative Environmental Impact with Related Halogenated Anilines

The environmental impact of this compound is best understood by comparing it with other halogenated anilines, which have been more extensively studied. nih.gov Halogenated anilines as a class are recognized as environmental contaminants due to their widespread use as intermediates in the manufacturing of dyes, pesticides, and pharmaceuticals. nih.govnih.gov Their release into the environment can occur through industrial effluents, accidental spills, and the degradation of parent compounds like herbicides. nih.govmdpi.com

Persistence and Biodegradation:

The presence of halogen substituents on the aniline ring significantly influences the compound's persistence in the environment. Halogens, being electron-withdrawing, make the aromatic ring more resistant to microbial degradation. ekb.eg Consequently, halogenated anilines are generally more persistent than aniline itself. The number and position of the halogen atoms are critical factors; for example, dichloroanilines are typically more recalcitrant than monochloroanilines.

Microbial degradation, when it occurs, is a key process for the natural attenuation of these compounds. nih.gov Various bacteria have been identified that can utilize halogenated anilines as a source of carbon and nitrogen. ekb.egnih.gov The degradation process can proceed through different pathways, often initiated by dioxygenase enzymes that hydroxylate the aromatic ring, leading to dehalogenation and eventual ring cleavage. nih.gov However, the degradation rates can be slow and are influenced by environmental conditions and the concentration of the pollutant. nih.gov Some studies have shown that the presence of other compounds can affect biodegradation efficiency; for instance, the metabolic efficiency of 2,4-dichloroaniline (B164938) is improved when it coexists with o-chloroaniline. nih.gov

Aquatic Toxicity:

Halogenated anilines are known to be toxic to a wide range of aquatic organisms, including algae, invertebrates, and fish. nih.govresearchgate.net Their toxicity can disrupt growth, reproduction, and development in these organisms. nih.govresearchgate.net For instance, 3,4-dichloroaniline (3,4-DCA), a widely studied isomer, is known to be more toxic than its parent herbicides and can act as an endocrine-disrupting compound, affecting the reproduction of fish even at low concentrations. mdpi.com Toxicity generally increases with the degree of halogenation. These compounds can bioaccumulate in organisms, leading to potential biomagnification through the food web. nih.govresearchgate.net

| Compound | Environmental Concern | Key Research Finding | Reference |

|---|---|---|---|

| Halogenated Anilines (General) | Persistence | Resistant to biodegradation due to the presence and position of halogens. | ekb.eg |

| 3,4-Dichloroaniline (3,4-DCA) | Aquatic Toxicity | Toxic to a wide range of aquatic organisms; disrupts reproduction in fish (e.g., Javanese medaka) at concentrations of 250 µg/L. | mdpi.comresearchgate.netresearchgate.net |

| Chlorinated Anilines | Biodegradation | Biodegradation rates can be improved by increasing the inoculum size of specific bacteria and decreasing the compound's concentration. | nih.gov |

| 4-Chloroaniline (4-CA) and 3,4-DCA | Environmental Entry | Enter the environment through wastewater discharges, accidental spills, and atmospheric deposition. Classified as persistent. | nih.gov |

| Various Dichloroanilines | Aquatic Toxicity | Anilines and their chlorinated derivatives are toxic to a wide range of aquatic organisms. | researchgate.net |

| 4-Fluoroaniline | Biodegradation | Aerobic degradation is significantly influenced by the type of microbial inoculum used for acclimation. | nih.gov |

Advanced Research Directions and Future Perspectives

Exploration of Novel Synthetic Routes

The synthesis of polysubstituted anilines like 4,5-dichloro-2-fluoroaniline often involves multi-step processes that require careful control of regioselectivity. Traditional methods may rely on the nitration of a dichlorofluorobenzene precursor followed by the reduction of the nitro group. However, current research is focused on developing more efficient, selective, and scalable synthetic pathways.

One promising approach involves the late-stage functionalization of simpler aniline (B41778) derivatives. For instance, selective ortho-chlorination of N,N-dialkylanilines can be achieved by first converting them to their corresponding N-oxides. Treatment of these N-oxides with thionyl chloride at low temperatures facilitates regioselective chlorination. nih.govnih.gov While not a direct synthesis of the target molecule, this methodology highlights modern strategies for the regioselective halogenation of electron-rich aromatic systems, which could be adapted for the synthesis of this compound.

Another avenue of exploration is the catalytic hydrogenation of halogenated nitroaromatics. A patented method for producing p-fluoroaniline involves the catalytic reduction and dechlorination of 3,5-dichloro-4-fluoronitrobenzene (B1581561) using a Pd/C catalyst. google.com This process demonstrates the feasibility of simultaneous reduction and dehalogenation, suggesting that a carefully selected starting material and catalyst could yield this compound through a similar reductive pathway. The key challenge remains the selective removal of specific halogen atoms while retaining others.

Development of New Catalytic Systems for Derivatization

This compound serves as a valuable scaffold for creating more complex molecules, primarily through reactions targeting the amine group or the carbon-halogen bonds. The development of new catalytic systems is crucial for expanding the synthetic utility of this compound, particularly in cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig amination reactions, are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds. Research into the derivatization of similar polyhalogenated aromatic compounds has shown that selective coupling at one halogen site over another is possible by carefully tuning the catalyst, ligands, and reaction conditions. For instance, the reactivity of C-Cl bonds can be differentiated from C-F bonds in palladium-catalyzed couplings. mdpi.comresearchgate.net The development of nickel-catalyzed photoredox reactions using bifunctional additives like tert-butylamine (B42293) offers a cost-effective and efficient method for C-O and C-N bond formation, which could be applied to derivatize this compound under mild conditions. uni-regensburg.de

The table below summarizes potential catalytic systems for the derivatization of halogenated anilines.

| Reaction Type | Catalyst System | Potential Application for this compound |

| Suzuki Coupling | Palladium(0) with phosphine (B1218219) ligands (e.g., BippyPhos) | Selective C-C bond formation at one of the chlorine positions. |

| Buchwald-Hartwig Amination | Palladium or Nickel catalysts | Further functionalization of the aniline core. |

| C-N Cross-Coupling | Nickel/Photoredox with tert-butylamine | Formation of new C-N bonds under mild conditions. uni-regensburg.de |

| C-F Bond Activation | Palladium(0) with Lewis acid additives | Derivatization involving the less reactive C-F bond. mdpi.com |

Future work will likely focus on creating catalysts with even greater selectivity, allowing for the stepwise and site-specific derivatization of the this compound core. This would enable the construction of highly complex and diverse molecular libraries for drug discovery and materials science.

In-depth Computational Studies of Reaction Dynamics

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful insights into the electronic structure, reactivity, and reaction mechanisms of molecules like this compound. These studies can predict the most likely sites for electrophilic or nucleophilic attack, elucidate the transition states of reactions, and explain the influence of substituents on molecular properties.

For reaction dynamics, DFT can be used to model the mechanisms of derivatization reactions. For example, studies on the oxidation of substituted anilines have used DFT to reveal that the reaction proceeds via a hydrogen atom transfer (HAT) mechanism, with the formation of an aniline radical being the crucial step. acs.org Similar computational approaches could be applied to understand the derivatization of this compound, helping to predict reaction outcomes and design more efficient catalytic systems. The table below outlines key parameters that can be investigated through computational studies.

| Computational Method | Investigated Property | Significance for this compound |

| Density Functional Theory (DFT) | Molecular geometry, electronic structure (HOMO/LUMO energies) | Predicts reactivity and sites for chemical modification. researchgate.net |

| Time-Dependent DFT (TD-DFT) | Spectroscopic properties (IR, Raman, UV-Vis) | Aids in the characterization of the molecule and its derivatives. |

| Transition State Theory | Reaction pathways and activation energies | Elucidates mechanisms of synthetic and degradation reactions. nih.gov |

| Molecular Dynamics (MD) | Interaction with biological targets or material matrices | Informs the design of bioactive derivatives and advanced materials. |

Future computational work will likely involve more complex models that include solvent effects and the explicit interaction with catalysts to provide a more accurate picture of reaction dynamics. acs.org

Targeted Design of Bioactive Derivatives for Specific Therapeutic Areas

The structural motifs present in this compound are frequently found in biologically active compounds, particularly in the realm of protein kinase inhibitors used in cancer therapy. mdpi.com The aniline group can serve as a key hydrogen bond donor or acceptor, while the halogen atoms can occupy hydrophobic pockets or modulate the electronic properties of the molecule to enhance binding affinity and selectivity for a target enzyme.

The design of kinase inhibitors often involves creating molecules that can fit into the ATP-binding site of a specific kinase. The substitution pattern of this compound makes it an ideal starting point for building such inhibitors. For example, it can be incorporated into quinazoline-based scaffolds, which are common in FDA-approved kinase inhibitors. nih.govnih.gov Rational drug design, aided by computational methods like molecular docking, allows researchers to predict how derivatives of this compound will interact with a target kinase, guiding the synthesis of more potent and selective drug candidates. frontiersin.org

| Therapeutic Target | Derivative Scaffold | Rationale for using this compound |

| Tyrosine Kinases (e.g., TrkA/B/C) | Quinazoline-based inhibitors | The dichloro-fluoro substitution pattern can enhance binding affinity and selectivity. nih.gov |

| Serine/Threonine Kinases | Imidazo[4,5-b]pyridine-based inhibitors | Halogen atoms can occupy specific pockets in the ATP-binding site. |

| FLT3 Kinase | Phenylamino-pyrimidine scaffolds | Modulates electronic properties and provides vectors for further functionalization. |

Future research will focus on synthesizing libraries of derivatives based on the this compound core and screening them against a wide range of kinases implicated in various diseases. The goal is to identify lead compounds with high potency and selectivity, minimizing off-target effects.

Sustainable Synthesis and Environmental Remediation Technologies

The increasing focus on green chemistry is driving the development of more sustainable methods for synthesizing and handling chemicals like this compound. mdpi.commdpi.com This includes the use of biocatalysis, where enzymes are used to perform chemical transformations under mild, environmentally friendly conditions. mdpi-res.com Halogenating enzymes, for instance, offer a potential alternative to traditional chemical halogenation methods that often use hazardous reagents. nih.gov Furthermore, developing synthetic routes that minimize waste, use renewable feedstocks, and employ recyclable catalysts are key objectives. eurekalert.org